molecular formula C21H16ClN3O2S B2827226 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-30-3

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2827226
CAS RN: 941926-30-3
M. Wt: 409.89
InChI Key: STDOTRVPSZDXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound A' in research literature.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound, belonging to the benzamide class, has shown promising results in the field of medicinal chemistry, particularly for its antimicrobial properties. Research has indicated that derivatives of benzothiazoles and pyridines, structurally similar to this compound, have been synthesized and evaluated for their antimicrobial effectiveness. For instance, Patel, Agravat, and Shaikh (2011) detailed the synthesis of pyridine derivatives utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds demonstrating modest activity against certain bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).

Anticancer Potential

The structural framework of the compound also suggests potential anticancer applications. Related structures, such as 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, have been explored for their cytotoxic effects on various cancer cell lines. Hour, Yang, Lien, Kuo, and Huang (2007) synthesized derivatives beginning with 5-pyrrolidinyl-2-aminobenzamide and found significant cytotoxic effects, particularly on human monocytic leukemia cells and mouse monocytic leukemia cells, highlighting the compound's therapeutic potential in oncology (Hour et al., 2007).

Enantioselective Synthesis

In the realm of organic synthesis, the compound's related structures have been utilized in enantioselective processes. Calvez, Chiaroni, and Langlois (1998) reported on the enantioselective synthesis of derivatives starting from (S)-methylpyroglutamate, indicating the relevance of such compounds in the synthesis of optically active intermediates (Calvez, Chiaroni, & Langlois, 1998).

Fluorescence Properties and Anticancer Activity

The compound's benzamide moiety is also significant in the synthesis of compounds with fluorescence properties and potential anticancer activity. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related structures, revealing their fluorescence properties and evaluating their in vitro cytotoxicity against human breast cancer cell lines, demonstrating the compound's applicability in both fluorescence studies and cancer research (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-18-19(12-17)28-21(24-18)25(13-16-7-2-3-10-23-16)20(26)14-5-4-6-15(22)11-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDOTRVPSZDXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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